N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea
Overview
Description
N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea is an organic compound recognized for its unique structure and potential applications. The compound consists of a pyridyl group, a fluorophenoxy moiety, and a trichlorovinyl group linked via a urea backbone, highlighting a complex chemical structure that contributes to its versatility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea typically involves multistep reactions beginning with the preparation of intermediate compounds. Key synthetic routes include:
Formation of the Pyridyl Intermediate: : This involves coupling of 6-bromo-3-pyridine with 4-fluorophenol using a palladium-catalyzed cross-coupling reaction.
Urea Formation: : Subsequent reaction of the intermediate with isocyanate derivatives to form the urea backbone.
Introduction of the Trichlorovinyl Group: : Final step involves reacting the urea compound with trichloroacetyl chloride under basic conditions to introduce the trichlorovinyl group.
Industrial Production Methods
Industrial synthesis of the compound may follow similar steps but under optimized conditions for large-scale production. This includes:
Using continuous flow reactors for better reaction control and efficiency.
Implementing robust purification techniques, like crystallization and chromatography, to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea undergoes various chemical reactions including:
Oxidation: : Primarily at the pyridyl and phenoxy groups.
Reduction: : Usually targets the vinyl and carbonyl groups.
Substitution: : Can occur at the fluoro group under specific conditions.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: : Hydrogen peroxide, KMnO₄.
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: : Ammonia, alkoxides.
Major Products
Reactions yield various products:
Oxidation: : Yields hydroxylated or keto derivatives.
Reduction: : Produces alcohols or amines.
Substitution: : Results in compounds with different functional groups replacing the fluoro group.
Scientific Research Applications
N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea finds applications in:
Chemistry: : As a building block for more complex organic molecules.
Biology: : For studying protein-ligand interactions due to its binding properties.
Medicine: : Potential use in drug development for its biological activity.
Industry: : As a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The compound’s mechanism of action involves:
Binding to Molecular Targets: : It interacts with specific enzymes or receptors in biological systems.
Pathways: : Often modulates signaling pathways by inhibiting or activating enzyme activities.
Comparison with Similar Compounds
Compared to other compounds, N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea stands out due to its distinct fluorophenoxy and trichlorovinyl groups which enhance its reactivity and binding affinity.
List of Similar Compounds
N-[6-(4-chlorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea
N-[6-(4-bromophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea
N-[6-(4-methylphenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea
Each of these compounds has variations in their substituent groups, affecting their chemical and biological properties.
Properties
IUPAC Name |
1-[6-(4-fluorophenoxy)pyridin-3-yl]-3-(1,2,2-trichloroethenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3FN3O2/c15-12(16)13(17)21-14(22)20-9-3-6-11(19-7-9)23-10-4-1-8(18)2-5-10/h1-7H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQNJMWMEKRFQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)NC(=O)NC(=C(Cl)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.